Bismuth iodide

Description

Overview of Academic Significance of Bismuth Iodide

This compound holds considerable academic significance due to its distinct physical and chemical properties. It is a layered semiconductor with a hexagonal crystal structure and an indirect bandgap of approximately 1.7–1.8 eV. This bandgap makes it well-suited for applications in photovoltaics and photocatalysis. A key advantage of this compound is its environmental friendliness and stability under ambient conditions, presenting a less toxic alternative to lead-based halide perovskites commonly used in solar cell technology.

The academic interest in BiI₃ also stems from its diverse potential applications. It has been investigated for roles in gamma-ray detection, as a catalyst in certain chemical reactions, and in the field of qualitative inorganic analysis. azom.com Its strong charge transfer properties as a p-type semiconductor further enhance its research value. aip.org The compound's unique structural and electronic characteristics have made it a subject of extensive study in materials science, particularly for developing next-generation electronic and optoelectronic devices. chemrxiv.orgnih.gov

This compound Properties

| Property | Value |

| Chemical Formula | BiI₃ azom.comwikipedia.org |

| Molar Mass | 589.69 g/mol wikipedia.org |

| Appearance | Greenish-black crystals wikipedia.orgamericanelements.com |

| Density | 5.778 g/cm³ azom.comwikipedia.org |

| Melting Point | 408.6 °C (767.5 °F) wikipedia.orgamericanelements.com |

| Boiling Point | 542 °C (1,008 °F) wikipedia.orgamericanelements.com |

| Crystal Structure | Hexagonal azom.comprimescholars.com |

| Bandgap | ~1.7–1.8 eV |

Evolution of this compound Research Focus

The focus of research on this compound has undergone a significant transformation over the years, moving from fundamental analytical chemistry to advanced materials science and cutting-edge technological applications.

In its early history, this compound was primarily of interest in the realm of qualitative inorganic analysis. wikipedia.org It served as a reliable reagent for a positive test for bismuth (Bi³⁺) ions in a solution, which would be indicated by the formation of a black precipitate of this compound. wikipedia.org Early synthesis methods were also a focus, with reports detailing its preparation through the iodination of bismuth sulfide (B99878) (Bi₂S₃) grown in a solution. chemrxiv.orgresearchgate.net

Beyond the analytical lab, early researchers explored its potential in imaging technologies, specifically for non-silver and thermally controlled photography. researchgate.net Foundational studies also delved into understanding its fundamental properties, including its crystal structure, with some work dating back to the 1960s on related compounds like Cs₃Bi₂I₉. primescholars.comaip.org Methods for growing BiI₃ crystals, such as using a silica (B1680970) gel medium, were also an area of investigation. primescholars.com

Modern research on this compound has shifted dramatically towards high-technology applications, driven by global needs for sustainable energy and advanced electronics. A predominant area of contemporary research is in the field of photovoltaics, where BiI₃ is being heavily investigated as a non-toxic, stable alternative to lead-based perovskites for solar cells. ahpmat.comdiva-portal.orgdiva-portal.org This includes the development of related bismuth-based perovskites like (CH₃NH₃)₃Bi₂I₉ and Cs₃Bi₂I₉. aip.orgacs.orgresearchgate.net

The scientific community is also exploring this compound's potential in next-generation electronics. One of the most exciting new frontiers is its application as a weak topological insulator, a state of matter that could be foundational for quantum computers and spintronic devices. diamond.ac.uk Research into two-dimensional (2D) monolayer nanosheets of BiI₃ is paving the way for novel electronic and optoelectronic devices. nih.govresearchgate.net

Other significant contemporary research areas include:

Gas Sensing: Incorporating this compound into nanohybrids, for example with carbon nanotubes, to create sensitive detectors for volatile organic compounds like benzene. aip.org

Catalysis: Utilizing BiI₃ as a catalyst in organic synthesis, such as in the Mukaiyama aldol (B89426) reaction. wikipedia.org

Improving Solar Cell Efficiency: Developing advanced strategies, such as coordination engineering with dimethyl sulfoxide (B87167) (DMSO), to control the morphology of BiI₃ films and enhance the performance of solar cells. mdpi.comresearchgate.net

Photocatalysis: Investigating its use for photocatalytic hydrogen evolution from water. sciopen.com

Radiation Detection: Advancing its application in room-temperature detectors for X-rays and gamma-rays. azom.comchemrxiv.org

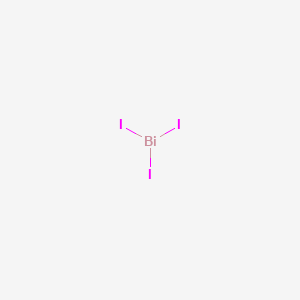

Structure

2D Structure

Properties

IUPAC Name |

triiodobismuthane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Bi.3HI/h;3*1H/q+3;;;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOECRLKKXSXCPB-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

I[Bi](I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BiI3 | |

| Record name | bismuth(III) iodide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Bismuth(III)_iodide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3064853 | |

| Record name | Bismuth triiodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3064853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

589.6938 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Greenish-black crystals, insoluble in cold water; [Ullmann] | |

| Record name | Bismuth iodide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8014 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

7787-64-6 | |

| Record name | Bismuth triiodide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7787-64-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bismuth iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007787646 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bismuth iodide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103681 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bismuthine, triiodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bismuth triiodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3064853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bismuth triiodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.207 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthesis Methodologies and Fabrication Techniques for Bismuth Iodide and Its Derivatives

Solution-Based Synthesis Approaches

Solution-based methods offer cost-effective and scalable routes for the synthesis of bismuth iodide and its derivatives. These techniques allow for a high degree of control over the material's properties by tuning reaction parameters.

Hydrothermal Protocols

Hydrothermal synthesis is a method that utilizes water as a solvent in a sealed, heated vessel (autoclave) to create a high-pressure environment for crystal growth. This technique has been successfully employed to synthesize this compound and its oxyhalide derivatives. For instance, nanocrystalline BiI₃ with particle sizes ranging from 10-20 nm has been prepared using bismuth chloride (BiCl₃) and sodium iodide (NaI) as source materials in a Teflon-lined stainless steel autoclave at 180°C for 8 to 20 hours. researchgate.net

This method can also be precisely controlled to selectively produce various bismuth oxyiodide composites. By adjusting parameters such as pH and reactant ratios in a solution-based hydrothermal process, compounds like BiOI, Bi₄O₅I₂, Bi₇O₉I₃, and Bi₅O₇I can be synthesized. rsc.org For example, porous, flake-like BiOI nanoparticles approximately 100 nm in diameter have been synthesized via a hydrothermal process for sonocatalytic applications. acs.org A systematic study on preparing ternary composites of bismuth oxyhalides (BiOₓClᵧ/BiOₘBrₙ/BiOₚIₙ) also relies on controlled hydrothermal methods where pH, temperature, and the molar ratios of halide precursors are carefully adjusted. capes.gov.br

| Precursors | Solvent | Temperature (°C) | Duration (h) | Product | Reference |

| Bismuth Chloride (BiCl₃), Sodium Iodide (NaI) | Water | 180 | 8-20 | BiI₃ nanoparticles (10-20 nm) | researchgate.net |

| Bismuth Nitrate (B79036), Potassium Iodide | Water | - | - | BiOI, Bi₄O₅I₂, Bi₇O₉I₃, Bi₅O₇I | rsc.org |

| - | Water | - | - | Porous BiOI nanoparticles (~100 nm) | acs.org |

Solvothermal Techniques

Similar to hydrothermal methods, solvothermal synthesis uses an organic solvent instead of water. This approach allows for a wider range of temperatures and pressures and can influence the morphology and composition of the final product. A reliable route for producing BiOI microspheres involves a solvothermal process using bismuth nitrate (Bi(NO₃)₃) and potassium iodide (KI) as precursors, with ethylene (B1197577) glycol serving as a template. jove.comntu.edu.sg The synthesis is typically carried out in an autoclave at around 126°C for 18 hours, resulting in mesoporous microspheres of 2-3 µm. jove.comntu.edu.sg The reaction temperature and time are critical; temperatures above 120°C and reaction times of at least 18 hours are necessary for the formation of well-defined crystalline microspheres. ntu.edu.sg

Solvothermal methods have also been used to create more complex hybrid iodobismuthates. For example, reacting this compound and 1,4-diazabicyclo[2.2.2]octane (DABCO) in ethylene glycol at 140°C for 5 days yields (C₆H₁₂N₂)BiI₃. nih.gov By introducing other metal halides like copper iodide (CuI) or potassium iodide (KI) and using ethanol (B145695) as the solvent, a variety of ternary iodobismuthate structures can be formed under different temperature conditions. nih.gov

| Bismuth Precursor | Iodine Source | Other Reagents | Solvent | Temperature (°C) | Duration | Product | Reference |

| Bi(NO₃)₃ | KI | - | Ethylene Glycol | 126 | 18 h | BiOI microspheres | jove.comntu.edu.sg |

| BiI₃ | - | DABCO | Ethylene Glycol | 140 | 5 days | (C₆H₁₂N₂)BiI₃ | nih.gov |

| BiI₃ | - | CuI, KI, DABCO | Ethanol | 170 | 5 days | (C₈H₁₇N₂)₂Bi₂Cu₂I₁₀ | nih.gov |

| BiI₃ | - | CuI, KI, DABCO | Ethanol | 140 | 10 days | (C₆H₁₃N₂)₂BiCu₂I₇ | nih.gov |

| BiI₃ | KI | DABCO | Ethanol | 140 | 5 days | (C₆H₁₄N₂)[(C₆H₁₂N₂)KBiI₆] | nih.gov |

Chemical Solution Growth for Thin Films

Chemical solution growth provides a simple and scalable method for depositing thin films. One approach involves the iodination of a previously deposited film. For instance, BiI₃ thin films can be prepared by first depositing bismuth sulfide (B99878) (Bi₂S₃) films onto a substrate using a solution growth technique, followed by iodination. researchgate.net This chemical conversion method results in polycrystalline BiI₃ films with a granular morphology. researchgate.net

Another versatile technique is chemical bath deposition (CBD). BiI and BiOI thin films have been successfully deposited on glass substrates using this method. scielo.br The process involves a bath containing bismuth nitrate (Bi(NO₃)₂·3H₂O), potassium iodide (KI), and nitric acid (HNO₃). scielo.br The final structure of the film is highly dependent on the concentration of the bismuth and iodine precursors in the bath. For example, at a concentration of 10⁻¹ M for both bismuth and iodine, the dominant phase is tetragonal BiOI, whereas at 10⁻² M, a monoclinic BiI structure is observed. scielo.br

| Method | Precursors | Key Process | Resulting Film | Reference |

| Iodination | Bi(NO₃)₃, triethanolamine, ammonia, thioacetamide (B46855) (for Bi₂S₃ film), Iodine vapor | Growth of Bi₂S₃ film followed by exposure to iodine vapor | Polycrystalline BiI₃ | researchgate.net |

| Chemical Bath Deposition | Bi(NO₃)₂·3H₂O, KI, HNO₃ | Deposition from a chemical bath with varying precursor concentrations | BiI or BiOI depending on concentration | scielo.br |

Spin Coating Techniques

Spin coating is a widely used technique for fabricating uniform thin films from solution, particularly for perovskite solar cells. whiterose.ac.uk The process can be categorized into one-step and two-step methods. mdpi.com

In the one-step method , precursors like this compound (BiI₃) and methylammonium (B1206745) iodide (MAI) are dissolved together in a suitable solvent, such as N,N-dimethylformamide (DMF) or a mixture of dimethyl sulfoxide (B87167) (DMSO) and DMF. mdpi.commdpi.com This precursor solution is then spin-coated onto a substrate. For example, a 100 mg/mL solution of BiI₃ in tetrahydrofuran (B95107) (THF) can be used to create a ~200 nm thick film. iastate.edu The substrate is spun at specific rates (e.g., 4000 rpm for 30 s) to achieve the desired thickness, followed by annealing to promote crystallization. diva-portal.org

The two-step method involves sequential deposition. First, a layer of BiI₃ is spin-coated and annealed. Subsequently, this film is immersed in a solution of another component, like MAI, to form the final perovskite derivative, (CH₃NH₃)₃Bi₂I₉ (MBI). mdpi.com This sequential process can offer better control over film morphology. mdpi.com Additives and solvent engineering, such as using a binary solvent system of 2-methoxyethanol (B45455) doped with N-methyl-2-pyrrolidone (NMP), can be employed to regulate crystallization kinetics and achieve high-quality, pinhole-free films with large grains in a single step. acs.org

| Method | Precursors | Solvent(s) | Spin Coating Parameters | Annealing | Resulting Film | Reference |

| One-Step | BiI₃ | THF | - | ≤ 100°C | ~200 nm BiI₃ film | iastate.edu |

| One-Step | BiI₃ | DMF | 4000 rpm, 30 s | 165°C | BiI₃ film | diva-portal.org |

| One-Step | MAI, BiI₃ | DMF | - | - | (CH₃NH₃)₃Bi₂I₉ (MBI) | mdpi.com |

| Two-Step | BiI₃, then MAI | DMF, Isopropanol | - | Yes | (CH₃NH₃)₃Bi₂I₉ (MBI) | mdpi.com |

| One-Step (Solvent Doping) | BiI₃ | 2-methoxyethanol, NMP | - | - | High-quality BiI₃ film | acs.org |

Mixed Solvent-Based Hot-Casting

Hot-casting is a modification of the spin-coating technique where the precursor solution and/or the substrate are preheated. This method can enhance film morphology, surface coverage, and ultimately device performance. researchgate.net A dynamic hot-casting technique, where a preheated precursor solution is dropped onto a preheated spinning substrate, has been shown to produce micron-sized grains and improve the efficiency of silver this compound solar cells. ntu.edu.sg

For the synthesis of copper silver this compound (CABI) compounds like Cu₆AgBiI₁₀, a mixed solvent-based hot-casting technique has been applied. pv-magazine.com Precursors are dissolved in a mixed solvent system, such as DMSO and DMF. researchgate.net The solution is then cast onto a preheated substrate during a single-step spin coating process (e.g., 3000 rpm for 30 seconds). pv-magazine.com The films are subsequently annealed at specific temperatures (e.g., 130 to 170°C) to achieve the desired phase and morphology. pv-magazine.com This approach has been successful in improving the surface morphology of CABI films. pv-magazine.com

| Material | Precursors | Solvent System | Casting/Annealing Temp. (°C) | Key Feature | Reference |

| Copper Silver this compound (CABI) | Cu, Ag, Bi, I precursors | - | 130-170 (Annealing) | Improved surface morphology | pv-magazine.com |

| CuxAgBiI4+x | Cu, Ag, Bi, I precursors | DMSO + DMF | - | Improved morphology and surface coverage | researchgate.net |

| Silver this compound | Ag, Bi, I precursors | - | Preheated solution and substrate | Micron-sized grains | ntu.edu.sg |

Vapor Deposition Techniques

Vapor deposition techniques are solvent-free methods that can produce high-purity, uniform thin films over large areas, which is advantageous for manufacturing. These methods typically involve the sublimation of solid precursors onto a heated substrate in a vacuum or controlled atmosphere.

One prominent method is Chemical Vapor Deposition (CVD) . An atmospheric pressure CVD (APCVD) process has been developed to deposit methylammonium this compound ((CH₃NH₃)₃Bi₂I₉ or MBI) films. wustl.eduresearchgate.net In this process, precursors like methylammonium iodide and this compound are co-sublimated at high temperatures (e.g., 199°C and 230°C, respectively) and carried by an inert gas to a substrate held at a lower temperature (e.g., 160°C). researchgate.net This technique allows for the growth of dense, polycrystalline films with large crystallite sizes. researchgate.net

Another approach is the two-step vapor-assisted method. This process begins with the deposition of a BiI₃ seed layer, often by spin-coating. This seed layer is then annealed in the presence of a vapor of another precursor, such as methylammonium iodide, to convert it into the final MBI film. mdpi.com This method can produce continuous, dense MBI films by inducing crystal nucleation from the BiI₃ seed layer, leading to improved solar cell performance compared to one-step solution methods. mdpi.com A similar two-step co-evaporation approach involves an initial two-source evaporation of metal halides (like CsI and BiI₃) followed by an annealing step under BiI₃ vapor to form films such as Cs₃Bi₂I₉ and AgBi₂I₇. osti.gov

| Method | Precursors | Substrate Temp. (°C) | Key Process | Resulting Film | Reference |

| Chemical Vapor Deposition (CVD) | BiI₃, MAI | 88 | Co-sublimation of precursors | MBI film with large crystallites | researchgate.net |

| Atmospheric Pressure CVD (APCVD) | MAI, BiI₃ | 160 | Co-sublimation in Ar flow | Dense polycrystalline MBI film | researchgate.net |

| Two-Step Vapor-Assisted (TSVA) | BiI₃ (seed layer), MAI (vapor) | - | Conversion of BiI₃ film in MAI vapor | Continuous, dense MBI film | mdpi.com |

| Two-Step Co-evaporation | CsI, RbI or AgI, and BiI₃ | - | Co-evaporation followed by annealing in BiI₃ vapor | Cs₃Bi₂I₉, Rb₃Bi₂I₉, AgBi₂I₇ films | osti.gov |

Physical Vapor Deposition (PVD)

Physical Vapor Deposition (PVD) is a versatile technique for producing high-quality thin films and nanostructures of this compound. This method involves the sublimation of a source material in a vacuum, which then deposits onto a substrate.

One application of PVD is the growth of bismuth tri-iodide polycrystalline films. In a typical setup, high-purity (99.999%) bismuth tri-iodide is heated to temperatures between 130-170°C under a high vacuum (5×10⁻⁵ mmHg) or an argon atmosphere. researchgate.net The vaporized material then condenses on a substrate, such as glass pre-coated with palladium to act as a rear contact. researchgate.net The resulting films can be annealed to improve their crystallinity and orientation, with micrograins aligning parallel to the substrate. researchgate.net

PVD has also been employed to synthesize two-dimensional (2D) layered nanoplates of BiI3 for applications in visible-light photodetectors. chemrxiv.orgnih.gov This approach allows for the fabrication of vertical 2D BiI3 nanoplates that can be easily separated and transferred to other substrates, including flexible ones like polyethylene (B3416737) terephthalate. nih.gov

Furthermore, PVD is utilized in the atmospheric pressure chemical vapor deposition (APCVD) of methylammonium this compound ((CH3NH3)3Bi2I9) films. In this process, methylammonium iodide and this compound precursors are co-sublimated at 199°C and 230°C, respectively, within a tube furnace. rsc.org The vapors are carried by an argon flow and deposited onto a substrate held at 160°C, forming dense polycrystalline films. rsc.org

Table 1: PVD Synthesis Parameters for this compound and Derivatives

| Material | Precursors | Source Temperature (°C) | Substrate Temperature (°C) | Pressure | Resulting Morphology |

| BiI3 | Bismuth tri-iodide | 130-170 | - | 5×10⁻⁵ mmHg or Ar | Polycrystalline film |

| 2D BiI3 | Bismuth tri-iodide | - | - | - | Vertical nanoplates |

| (CH3NH3)3Bi2I9 | Methylammonium iodide, this compound | 199, 230 | 160 | Atmospheric (in Ar flow) | Polycrystalline film |

Thermal Evaporation for Thin Film Deposition

Thermal evaporation is a specific PVD method widely used for depositing thin films of this compound and its derivatives. This technique involves heating the source material in a vacuum chamber until it evaporates and coats a substrate.

A dual-source co-evaporation approach has been successfully used to grow thin films of complex bismuth halides like Cs3Bi2I9, Rb3Bi2I9, and AgBi2I7. osti.govnsf.govacs.org In this setup, two sources, one containing BiI3 and the other a metal halide (CsI, RbI, or AgI), are heated simultaneously. osti.govnsf.gov The deposition rates of each source are carefully controlled to achieve the desired stoichiometry in the final film. osti.govnsf.gov For instance, the deposition rate ratio (r) between the metal halide and BiI3 might be maintained at 1.2 for CsI/BiI3 and 0.7 for RbI/BiI3. osti.govnsf.gov Post-deposition annealing, often under a BiI3 vapor, is a crucial step to obtain polycrystalline films with large grain sizes (>200 nm) and smooth, pinhole-free morphology. nsf.govacs.org

Similarly, methylammonium this compound (MBI) thin films can be fabricated by the thermal co-evaporation of BiI3 and methylammonium iodide (MAI) precursors in a vacuum. arxiv.org The deposition rates of the precursors are controlled independently using quartz microbalance crystals to vary the film composition. arxiv.org By adjusting the precursor ratio, it is possible to produce uniform, compact, and homogeneous MBI layers. arxiv.org

Table 2: Thermal Evaporation Parameters for this compound Derivatives

| Material | Precursors | Deposition Rate Ratio (MI:BiI3) | Annealing Conditions | Final Morphology |

| Cs3Bi2I9 | CsI, BiI3 | 1.2 | Under BiI3 vapor | Polycrystalline film, >200 nm grains |

| Rb3Bi2I9 | RbI, BiI3 | 0.7 | Under BiI3 vapor | Polycrystalline film, >200 nm grains |

| AgBi2I7 | AgI, BiI3 | 0.6 | Under BiI3 vapor | Polycrystalline film, >200 nm grains |

| MBI | MAI, BiI3 | Varied | - | Uniform, compact film |

Electrochemical Synthesis Methods

Electrochemical synthesis offers a cost-effective and controllable method for producing this compound and its derivatives, often at room temperature. researchgate.net This technique relies on the electrochemical reduction of precursor ions in a solution to deposit the desired material onto an electrode surface.

A key aspect of the electrochemical synthesis of this compound is the precise control of the bath chemistry, particularly the pH. In acidic baths containing bismuth nitrate, sodium nitrate, iodine, and ethylene glycol, the pH determines whether bismuth triiodide (BiI3) or bismuth oxyiodide (BiOI) is formed. chemrxiv.orgresearchgate.netchemrxiv.org At a low pH of 0.2, bismuth exists predominantly as free Bi³⁺ ions, which react with electrochemically generated iodide ions to form pure BiI3 with a morphology of polygonal platelets. researchgate.netchemrxiv.orgresearchgate.net As the pH increases to 1.0 and 2.0, bismuth forms complexes with water, nitrates, and ethylene glycol, leading to the formation of BiOI. chemrxiv.orgchemrxiv.orgresearchgate.net

Linear sweep voltammetry is used to identify the potential window where iodine reduction occurs without the reduction of bismuth ions, allowing for the regulation of iodide ion concentration. researchgate.netchemrxiv.org The deposition is typically carried out potentiostatically, with the potential fixed at a value that promotes the desired reaction. chemrxiv.org X-ray diffraction and X-ray photoelectron spectroscopy are used to confirm the phase purity and composition of the deposited films. researchgate.netchemrxiv.org The electrochemically synthesized BiI3 has an indirect bandgap of around 1.72 eV. researchgate.netchemrxiv.org

Solid-State Reaction Methods

Solid-state reactions provide a straightforward route to synthesize polycrystalline powders of this compound and its derivatives by heating solid precursors together.

This method has been used to produce silver this compound (SBI) powders with various compositions. rsc.org The synthesis involves heating a mixture of silver (Ag) and this compound (BiI3) powders in an evacuated Pyrex tube. rsc.org Regardless of the initial Ag:Bi ratio, the hexagonal phase of Ag2BiI5 tends to form preferentially. rsc.org As the proportion of the bismuth component increases, a rhombohedral BiI3 impurity phase can also be formed. rsc.org

Another example is the synthesis of BiOIO3 nanoplates through a two-step solid-state chemical reaction. mdpi.com This process involves grinding bismuth(III) nitrate pentahydrate and potassium iodate (B108269) together, followed by heating the mixture in a water bath at 60°C. mdpi.com Further calcination at higher temperatures can be used to control the phase and crystallinity of the final product. mdpi.com For instance, pure BiOIO3 can be obtained at 300°C and 400°C, while at 500°C, it transforms into Bi5O7I due to the loss of iodine. mdpi.com

The reaction between bismuth metal and methyl iodide under solvothermal conditions, a variation of solid-state synthesis, has been used to grow red needle-like crystals of CH3BiI2. acs.orgibm.com This compound features a one-dimensional organometallic framework and begins to decompose at 185°C in an inert atmosphere, yielding methyl iodide and bismuth monoiodide. acs.orgibm.com

Nanostructure Fabrication

The fabrication of this compound into specific nanostructures like nanorods and nanoplatelets is crucial for enhancing its properties for various applications, including photodetectors and photocatalysis.

Nanorods Synthesis

This compound nanostructures, including nanorods, can be synthesized through various methods. One approach is the calcination of a sonochemically-synthesized supramolecular precursor to obtain this compound nanowires. chemrxiv.org

A wet chemical method at a relatively low temperature (393 K) has been employed to synthesize bismuth sulfoiodide (BiSI) nanorods. researchgate.net The process involves dissolving bismuth nitrate in deionized water and a separate solution of potassium iodide and thioacetamide. The two solutions are then mixed, and the pH is adjusted with acetic acid. researchgate.net The resulting material is then dried. This method yields one-dimensional BiSI nanorods with an average diameter of 126 nm and a length of 1.9 µm. researchgate.net

Another route to obtaining bismuth tri-iodide nanoparticles, which can include nanorod morphologies, is through a suspension method using 1-octadecene (B91540) as a suspension agent. cambridge.org Bismuth nitrate pentahydrate, iodine, and potassium iodide are used as source materials. The synthesis involves a two-step heating process, and the resulting nanoparticles exhibit a range of sizes and morphologies depending on the specific synthesis conditions. cambridge.org

Hydrothermal methods have also been successful in producing BiI3 nanostructures. By heating bismuth chloride and sodium iodide in a Teflon-lined autoclave at 180°C, small rounded or hexagonal nanoparticles (10-20 nm) and larger structures can be obtained. researchgate.net

Nanoplatelets Formation

This compound's layered crystal structure naturally lends itself to the formation of platelet-like nanostructures. cambridge.org These nanoplatelets have garnered significant interest for applications in flexible electronics and optoelectronics.

Vertical 2D BiI3 nanoplates can be synthesized using physical vapor deposition, yielding products that are easily transferable to other substrates. nih.gov These nanoplates have shown high sensitivity to red light, making them suitable for photodetectors. nih.gov

Electrochemical deposition at a low pH of 0.2 results in the formation of polygonal platelets of pure BiI3. researchgate.netresearchgate.net

Colloidal nanoplatelets of silver-bismuth iodide (Ag-Bi-I) rudorffites can be fabricated by exfoliating Ag-Bi-I powders in acetonitrile. scl.rs This simple route produces nanoplatelets with lateral dimensions of approximately 160 nm and thicknesses ranging from 1 to 8 nm. scl.rs

The hot-injection method is another technique used to prepare cesium this compound (Cs3Bi2I9) nanoplatelets, which are a type of hybrid perovskite. iiserkol.ac.in These nanoplatelets are approximately 25 nanometers in size. iiserkol.ac.in

Bismuth oxyiodide (BiOI) nanoplatelets can also be synthesized. For instance, spray pyrolysis deposition onto fluorine-doped tin oxide substrates can produce BiOI nanoplatelet photoelectrodes. nih.gov The structural anisotropy of BiOI, with its alternatingly stacked positive bismuth oxide and negative double halide layers, allows for precise control of the nanoplatelet thickness. uni-muenchen.de

Nanowires Production

The synthesis of one-dimensional (1D) this compound (BiI3) nanostructures, such as nanowires, has been achieved through various chemical methods. A common approach is the solution-phase synthesis, which offers a facile and efficient process for creating single-crystalline nanostructures at relatively low temperatures. uni-muenster.de

One documented method involves the calcination of a sonochemically-synthesized supramolecular precursor to yield BiI3 nanowires. chemrxiv.org Another technique demonstrates the selective preparation of single-crystalline bismuth nanowires by reducing sodium bismuthate with ethylene glycol in the presence of poly(vinyl pyrrolidone) (PVP). nih.gov Furthermore, hydrothermal methods have been successfully employed, using precursors like bismuth chloride (BiCl3) and sodium iodide (NaI) in a Teflon-lined autoclave at elevated temperatures to produce BiI3 nanoparticles, which can then be transformed into nanostructures like nanowires. researchgate.net While not specific to this compound, related chalcohalide nanowires have been synthesized colloidally, suggesting potential pathways for BiI3 as well. researchgate.net

The table below summarizes various approaches to synthesizing bismuth-based nanowires, highlighting the diversity of available methods.

| Product | Method | Precursors/Reagents | Key Parameters | Reference |

| Bismuth Nanowires | Solution-Phase | Sodium Bismuthate, Ethylene Glycol, PVP | Reduction Process | nih.gov |

| This compound Nanowires | Calcination | Sonochemically-synthesized supramolecular precursor | Calcination of precursor | chemrxiv.org |

| Bismuth Titanate Nanowires | Hydrothermal | Bismuth Nitrate, Titanium Isopropoxide, PVA, KOH | 180°C for 20 hours | uni-muenster.de |

| Bismuth Tri-iodide Nanostructures | Hydrothermal | Bismuth Chloride, Sodium Iodide | 180°C for 8-20 hours | researchgate.net |

Microspheres Fabrication

The fabrication of this compound and its derivatives, particularly bismuth oxyiodide (BiOI), into microsphere morphologies is predominantly achieved through solvothermal and hydrothermal processes. ntu.edu.sgrsc.org These methods are valued for their ability to control the resulting structure, which is crucial as the physical architecture is highly related to the material's performance. jove.com

A reliable route for synthesizing BiOI microspheres involves a solvothermal process using bismuth nitrate pentahydrate and potassium iodide (KI) as precursors, with ethylene glycol often serving as a solvent and a template. jove.comjove.com Key factors that govern the formation and properties of the microspheres include temperature, reaction time, and the rate of precursor addition. ntu.edu.sgjove.com For instance, a slow addition of the KI solution into the bismuth nitrate solution is critical for the gradual self-assembly of [Bi2O2]2+ species, which form the lamellar "bricks" of the microspheres. ntu.edu.sg Temperatures typically need to exceed 120°C to initiate the crystallization and arrangement of these structures. ntu.edu.sg

Hydrothermal methods have also been successfully applied. One-step hydrothermal synthesis using bismuth nitrate and KI in a mixture of alcohol and oleic acid has been shown to produce ring-shaped BiOI microspheres. google.com The morphology and properties can be tuned by adjusting the hydrothermal medium, temperature, and time. google.com

The following table details parameters from specific solvothermal and hydrothermal synthesis examples for BiOI microspheres.

Composite Material Synthesis

Chitosan-Based Composites

Composite materials incorporating bismuth and iodine with chitosan (B1678972), a natural polymer, have been synthesized using straightforward methods. icm.edu.pl These composites often utilize chitosan's functional groups, -OH and -NH2, which are crucial for both the formation of the composite and for enhancing its properties. researchgate.net

One approach involves creating a composite from chitosan iodide and a bismuth complex, specifically the tetraiodobismuthanuide anion ([BiI4]−). icm.edu.plbibliotekanauki.pl In a typical synthesis, a solution of a bismuth complex salt is added dropwise to a chitosan solution in hydroiodic acid at a moderately elevated temperature (e.g., 55°C) with vigorous stirring. icm.edu.pl The resulting solution, containing chitosan, bismuth, and iodine, can then be freeze-dried to produce a porous, sponge-like material. icm.edu.pl Research has shown that bismuth and iodine are distributed evenly throughout these composites without separating into distinct phases. icm.edu.plbibliotekanauki.pl

Another strategy involves synthesizing a bionanocomposite of bismuth oxyiodide-chitosan (BiOI-Ch) via a facile precipitation method. researchgate.netnih.gov In a more complex example, a nickel ferrite/chitosan/bismuth oxyiodide (FeNi3/chitosan/BiOI) nanocomposite was created. sci-hub.se This multi-step process involved first coating synthesized FeNi3 magnetic nanoparticles with chitosan. Subsequently, this FeNi3/chitosan sample was dispersed in ethylene glycol, and a solution of bismuth nitrate pentahydrate in ethylene glycol was added. Finally, an aqueous solution of potassium iodide was introduced to form the final nanocomposite, which was then collected, washed, and dried. sci-hub.se

Graphene Oxide/Carbon Nitride/Bismuth Oxyiodide Composites

Ternary composites combining graphene oxide (GO), graphitic carbon nitride (g-C3N4), and bismuth oxyiodide (BiOI) are synthesized to create heterojunctions that enhance material properties. patsnap.com Various methods, including hydrothermal, solvothermal, and chemical precipitation techniques, are employed. researchgate.netrsc.orggdut.edu.cnrsc.org

A common synthesis route involves the in-situ formation of BiOI in the presence of GO and g-C3N4. patsnap.com For instance, potassium iodide is dissolved in water, followed by the addition of a graphene oxide solution and g-C3N4 powder, which is then dispersed using sonication. patsnap.com Separately, a solution of bismuth nitrate pentahydrate is prepared in ethylene glycol. The suspension containing GO and g-C3N4 is then added dropwise to the bismuth solution and stirred. The resulting precipitate is washed and dried to yield the GO/g-C3N4/BiOI composite material. patsnap.com The mass percentages of the components can be controlled by adjusting the initial amounts of the precursors. patsnap.com

Another approach is a one-pot solvothermal process, which can be facilitated by using a reactable ionic liquid that acts as a solvent, reactant, template, and dispersing agent simultaneously. rsc.org Hydrothermal methods are also used, where BiOI is dissolved in ethylene glycol, mixed with a g-C3N4/ethylene glycol solution, and then heated in an autoclave. researchgate.net Additionally, composites have been fabricated through a chemical precipitation method combined with thermal exfoliation of g-C3N4, creating a tight contact between the components. gdut.edu.cn

The table below outlines different parameters used in the synthesis of these ternary composites.

Crystallography and Structural Analysis of Bismuth Iodide Systems

Crystal Structures of Bismuth Iodide (BiI₃)

Bismuth(III) iodide (BiI₃) is an inorganic compound that crystallizes into a distinctive layered structure. wikipedia.org The arrangement of the atoms can be described by iodide ions forming a hexagonally closest-packed lattice. The bismuth ions then occupy two-thirds of the octahedral holes, creating alternating layers. wikipedia.org This layered nature, held together by weak van der Waals forces, allows for easy cleavage of BiI₃ crystals along the nsf.gov direction. researchgate.net

Rhombohedral Structure (C3i2)

One of the common crystal structures of BiI₃ is the rhombohedral form, which belongs to the space group R-3 (No. 148). researchgate.netmaterialsproject.org This structure consists of a periodic stacking of three I-Bi-I layers. researchgate.net First-principles calculations have indicated that the rhombohedral structure of BiI₃ is an indirect semiconductor. researchgate.net The lattice parameters for stoichiometric rhombohedral BiI₃ at room temperature have been determined to be a = 7.5192 ± 0.0003 Å and c = 20.721 ± 0.004 Å. cambridge.org

Hexagonal Structure (D3d1)

This compound can also exist in a hexagonal crystal structure. osti.gov This structure is formed by the successive stacking of single I-Bi-I layers. researchgate.net Unlike the rhombohedral form, theoretical calculations suggest that the hexagonal BiI₃ has a direct band gap. researchgate.net

Layered Semiconductor Characteristics

The layered structure of BiI₃ gives rise to its notable semiconductor properties. ijmttjournal.orgacs.org It is considered a wide band gap semiconductor. ijmttjournal.org The weak van der Waals forces between the layers allow for the potential exfoliation of BiI₃ into thin nanosheets. researchgate.net A single layer of BiI₃ maintains a sandwich-like structure where bismuth ions are coordinated with six iodide ions. researchgate.net This two-dimensional form of BiI₃ is predicted to have an indirect band gap of 1.57 eV when considering spin-orbit coupling. researchgate.net

Perovskite and Perovskite-Derived Structures

This compound is a key component in a class of materials known as perovskite and perovskite-derived structures, which are of significant interest for applications in photovoltaics and optoelectronics.

A₃Bi₂X₉ Perovskites (e.g., Cs₃Bi₂I₉, (CH₃NH₃)₃Bi₂I₉)

The general formula A₃Bi₂I₉ represents a family of perovskite-like compounds where 'A' can be an alkali metal cation like Cesium (Cs⁺) or an organic cation such as methylammonium (B1206745) (MA⁺). researchgate.netresearchgate.net These compounds exhibit different crystal structures depending on the 'A' cation. acs.org

Cesium this compound (Cs₃Bi₂I₉): This compound typically crystallizes in a hexagonal structure with the space group P6₃/mmc. researchgate.netmaterialsproject.orgiucr.org Its structure is characterized by isolated Bi₂I₉³⁻ bioctahedra, where two BiI₆ octahedra share a face. acs.orgescholarship.org This is considered a "zero-dimensional" structure in terms of the connectivity of the bismuth-iodide framework. nsf.gov At lower temperatures, a transition to a monoclinic phase (C2/c) can occur. materialsproject.orgresearchgate.net

Methylammonium this compound ((CH₃NH₃)₃Bi₂I₉): Often abbreviated as MBI, this hybrid organic-inorganic material also adopts a hexagonal P6₃/mmc space group at room temperature. researchgate.netrsc.org Similar to the cesium analogue, its structure consists of isolated Bi₂I₉³⁻ dimers. rsc.org Upon cooling, (CH₃NH₃)₃Bi₂I₉ undergoes a phase transition from the hexagonal structure to a monoclinic C2/c phase at around 160 K. researchgate.netacs.orgrug.nl

| Compound | Crystal System (Room Temp.) | Space Group (Room Temp.) | Key Structural Feature |

| Cs₃Bi₂I₉ | Hexagonal | P6₃/mmc | Isolated Bi₂I₉³⁻ dimers researchgate.netmaterialsproject.orgiucr.org |

| (CH₃NH₃)₃Bi₂I₉ | Hexagonal | P6₃/mmc | Isolated Bi₂I₉³⁻ dimers researchgate.netrsc.org |

Silver this compound (AgBi₂I₇, Ag₂BiI₅)

Incorporating silver into the this compound framework leads to the formation of ternary compounds with distinct crystal structures and properties.

AgBi₂I₇: Depending on the synthesis conditions, AgBi₂I₇ can crystallize in different structures. One common form is a cubic defect-spinel structure belonging to the Fd-3m space group. nsf.govnih.goviitb.ac.inscholaris.cadiva-portal.org This structure features a three-dimensional network of edge-sharing octahedra occupied by either Ag⁺ or Bi³⁺ cations. nsf.gov Another possible structure is a rhombohedral layered CdCl₂-type with the R-3m space group. nsf.govosti.gov

Ag₂BiI₅: This silver-rich compound has been observed to form a hexagonal (trigonal) crystal structure with the space group R-3m. diva-portal.orgntu.edu.sgnih.govresearchgate.netresearchgate.net

| Compound | Crystal System | Space Group | Structural Description |

| AgBi₂I₇ | Cubic | Fd-3m | 3D network of edge-sharing (Ag/Bi)I₆ octahedra nsf.govnih.goviitb.ac.inscholaris.cadiva-portal.org |

| Rhombohedral | R-3m | Layered CdCl₂-type structure nsf.govosti.gov | |

| Ag₂BiI₅ | Hexagonal (Trigonal) | R-3m | diva-portal.orgntu.edu.sgnih.govresearchgate.netresearchgate.net |

Copper Silver this compound (Cu₆AgBiI₁₀, CuAgBiI₅, Cu₂AgBiI₆)

The quaternary Cu-Ag-Bi-I system presents a rich field for materials discovery, offering chemical tunability that can be leveraged to optimize properties for various applications. opticsjournal.net

CuAgBiI₅ is a newly reported compound that can be synthesized as a powder, crystals, and thin films. aps.orgx-mol.comrsc.org Its structure is characterized by a three-dimensional octahedral network of Ag⁺ and Bi³⁺ ions, similar to a spinel structure. aps.orgx-mol.comrsc.orgresearchgate.net However, the occupation of tetrahedral interstitial sites by Cu⁺ ions differs from that in a typical spinel. aps.orgx-mol.comresearchgate.net This 3D octahedral network is a key feature that allows for the chemical control of structural dimensionality across the entire CuI-AgI-BiI₃ phase space. researchgate.net

Cu₂AgBiI₆ represents a significant development in the search for stable, lead-free semiconductor materials. americanelements.com This compound can be synthesized through solid-state reactions, and it is crucial to quench the material from its synthesis temperature to avoid compositional heterogeneity. opticsjournal.net The crystal structure of Cu₂AgBiI₆ has been solved using single-crystal X-ray diffraction (SCXRD). opticsjournal.net It possesses a trigonal unit cell belonging to the R3m space group and forms a layered structure akin to the CdCl₂-type rhombohedral arrangement. opticsjournal.netresearchgate.net This structure consists of a cubic close-packed (CCP) iodide sublattice where the octahedral sites are occupied by Ag⁺ and Bi³⁺ in a disordered fashion, forming 2D edge-sharing octahedral layers separated by a layer of vacant sites. opticsjournal.netacs.org The Cu⁺ ions then occupy tetrahedral sites within this framework. americanelements.com The introduction of Cu⁺ is thought to reduce Ag⁺ ion migration, enhancing stability. researchgate.net

The exploration of the CuI-AgI-BiI₃ phase space has revealed other complex iodobismuthates. For instance, heterometallic iodobismuthates with the general formula Cat₂{[Bi₂M₂I₁₀]} (where M = Cu(I) or Ag(I)) have been synthesized. Their crystal structures are composed of {Bi₂I₁₀} units linked by Cu(I) or Ag(I) atoms through bridging iodine ligands, resulting in one-dimensional polymers. researchgate.net

Crystallographic Data for Copper Silver this compound Systems

| Compound | Formula | Crystal System | Space Group | Lattice Parameters (Å) | Key Structural Features | Reference |

|---|---|---|---|---|---|---|

| Copper Silver this compound | CuAgBiI₅ | - | - | - | 3D octahedral Ag⁺/Bi³⁺ network, non-spinel Cu⁺ occupancy. | aps.orgx-mol.comrsc.orgresearchgate.net |

| Copper Silver this compound | Cu₂AgBiI₆ | Trigonal | R3m | a = 4.2749(3), c = 20.9395(16) at 100 K; a = 4.3151(2), c = 21.141(1) at room temp. | Layered CdCl₂-type rhombohedral structure; disordered Ag⁺/Bi³⁺ in octahedral sites; Cu⁺ in tetrahedral sites. | opticsjournal.netresearchgate.net |

| Heterometallic Iodobismuthate | Cat₂{[Bi₂Cu₂I₁₀]} | Triclinic or Monoclinic | - | - | 1D polymer of {Bi₂I₁₀} units linked by Cu(I) atoms. | researchgate.net |

Bismuth Oxyiodides (BiOI, Bi₅O₇I, Bi₄O₅I₂, Bi₇O₉I₃)

Bismuth oxyiodides are a class of layered ternary compounds that have garnered significant interest due to their highly anisotropic crystal structures and promising properties. lbl.gov The substitution of iodine atoms with oxygen in the BiₓOᵧIₑ lattice leads to the formation of various members with distinct optoelectronic properties. arxiv.org

BiOI is one of the simplest members of the Sillen family of bismuth oxyhalides. lbl.gov It crystallizes in a layered tetragonal matlockite structure with the space group P4/nmm. lbl.govsci-hub.se The structure is composed of [Bi₂O₂]²⁺ layers interleaved with double layers of I⁻ ions, held together by weak van der Waals forces along the c-axis. lbl.govresearchgate.net This layered arrangement facilitates easy exfoliation. lbl.gov Within the monolayer, each bismuth atom is coordinated to four oxygen and four iodine atoms, forming an asymmetric decahedral geometry. lbl.gov

Bi₄O₅I₂ possesses a monoclinic crystal structure with the space group P2₁. nih.govdntb.gov.ua This structure is isotypic with its bromine analogue, Bi₄O₅Br₂. nih.gov The replacement of bromine with the larger iodine atom influences the structural parameters. nih.gov Unlike the tetragonal phase of BiOI, the monoclinic structure of Bi₄O₅I₂ is distinct. nih.gov

Bi₅O₇I exists in at least two polymorphic forms, α-Bi₅O₇I and β-Bi₅O₇I.

α-Bi₅O₇I crystallizes in the orthorhombic space group Ibca. cam.ac.uk Its structure shows a close relationship to that of BiOI. cam.ac.uk

β-Bi₅O₇I , on the other hand, crystallizes in the monoclinic space group C2/m. arxiv.org Its structure consists of (Bi₁₀O₁₄)n²ⁿ⁺ columns running parallel to the aps.org direction, which are interconnected by double rows of iodine atoms. arxiv.org

Bi₇O₉I₃ is another member of the bismuth oxyiodide family, contributing to the structural diversity and tunable properties of these materials. arxiv.org

Crystallographic Data for Bismuth Oxyiodide Systems

| Compound | Formula | Crystal System | Space Group | Lattice Parameters | Key Structural Features | Reference |

|---|---|---|---|---|---|---|

| Bismuth Oxyiodide | BiOI | Tetragonal | P4/nmm | a = 3.99 nm, c = 9.15 nm | Layered matlockite structure with alternating [Bi₂O₂]²⁺ and double I⁻ layers. | lbl.gov |

| Bismuth Oxyiodide | Bi₄O₅I₂ | Monoclinic | P2₁ | a = 14.944(1) Å, b = 5.6983(3) Å, c = 11.263(1) Å, β = 99.81(1)° | Isotypic with Bi₄O₅Br₂. | nih.gov |

| alpha-Bismuth Oxyiodide | α-Bi₅O₇I | Orthorhombic | Ibca | a = 16.265(2) Å, b = 5.3439(6) Å, c = 23.020(3) Å | Closely related to the BiOI structure. | cam.ac.uk |

| beta-Bismuth Oxyiodide | β-Bi₅O₇I | Monoclinic | C2/m | a = 18.387(4) Å, b = 4.2497(9) Å, c = 13.254(2) Å, β = 108.10(1)° | Consists of (Bi₁₀O₁₄)n²ⁿ⁺ columns connected by iodine double rows. | arxiv.org |

Structural Characterization Techniques in Research

The elucidation of the complex crystal structures of this compound systems relies on a suite of powerful analytical techniques. These methods provide critical information on phase purity, lattice symmetry, morphology, and atomic arrangement.

X-ray Diffraction (XRD)

X-ray diffraction is a cornerstone technique for the structural characterization of this compound materials. It is routinely used to determine phase purity, lattice symmetry, and lattice parameters. For instance, XRD analysis confirmed that commercially available BiI₃ powder is essentially hexagonal BiI₃. Powder XRD patterns of BiI₃ typically show major peak intensities that align well with published data (JCPDS #7-269), confirming its rhombohedral crystal structure.

In the study of bismuth oxyiodides, XRD is crucial for identifying the specific crystalline phase formed. For example, XRD patterns of as-synthesized BiOI can be matched to the standard tetragonal lattice structure (JCPDS 00-010-0445), with sharp and intense peaks indicating good crystallinity. Similarly, the diffraction peaks of Bi₄O₅I₂ can be indexed to its monoclinic structure (JCPDS 71-3448). Rietveld refinement of XRD data is a powerful tool for obtaining accurate lattice parameters and confirming structural models.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy provides valuable insights into the morphology and elemental composition of this compound crystals. It allows for the observation of surface homogeneity and structural quality over a large scale. For example, SEM has been used to evaluate the surface morphology and stoichiometry of BiI₃ crystals at different stages of purification.

In the context of thin films, SEM is used to investigate morphology, such as crystal size and the presence of pinholes. Cross-sectional SEM images can reveal the thickness and structure of different layers in a device, for instance, showing a HDABiI₅-coated mesoporous TiO₂ nanoparticle layer. Top-down SEM images of BiI₃ films have revealed their hexagonal shape.

High-Resolution Transmission Electron Microscopy (HR-TEM)

High-Resolution Transmission Electron Microscopy is employed to obtain detailed information about the crystal structure at the nanoscale. HR-TEM images can resolve lattice fringes, providing direct evidence of the crystalline nature of the material. For example, in methylammonium this compound (MBI), HR-TEM images and their corresponding electron diffraction patterns have shown lattice distances corresponding to specific crystal planes, confirming the material's high crystallinity.

HR-TEM is also used to confirm the formation of heterojunctions in composite materials. In a Bi₄O₅I₂/g-C₃N₄ composite, HR-TEM analysis revealed two distinct d-spacing values corresponding to the (002) plane of g-C₃N₄ and the (41‒1) plane of Bi₄O₅I₂, confirming the formation of a heterojunction. Similarly, for Bi₅O₇I, HR-TEM images have shown lattice fringes of 0.27 nm corresponding to the (600) and (020) crystal planes.

Scanning Tunneling Microscopy (STM)

Scanning Tunneling Microscopy is a powerful surface-sensitive technique used to study the crystalline and electronic properties of this compound thin films at the atomic level. STM has been successfully used to investigate the growth of BiI₃ thin films on graphene substrates via molecular beam epitaxy. High-resolution STM images can reveal the hexagonal arrangement of atoms with a lattice constant consistent with monolayer BiI₃. nih.gov

In conjunction with Scanning Tunneling Spectroscopy (STS), STM can probe the local density of states and determine the electronic bandgap. aps.org Studies on BiI₃ films have used STS to reveal an intrinsic bandgap that can be influenced by edge effects. This combined approach of STM/STS has also been applied to silver-bismuth-iodide rudorffites to map their energy landscape, providing information on the conduction and valence band edges relative to the Fermi energy. aps.orgx-mol.com Such studies are crucial for understanding the composition-dependent electronic properties of these materials. aps.org

Advanced Electronic Structure and Optical Transition Studies

Optical Properties and Spectroscopy

Spectroscopic techniques are essential for experimentally probing the electronic transitions in materials. UV-Vis spectroscopy has been a primary tool for characterizing the optical properties of bismuth iodide.

UV-Vis spectroscopy measures the absorption of light as a function of wavelength, providing information about the band gap and other electronic transitions. For BiI3, there has been a historical debate over the band gap value, with reported values ranging from 1.6 to 2.0 eV depending on the sample and characterization technique. researchgate.net UV-Vis absorption measurements on single-crystal BiI3 have been crucial in resolving this discrepancy. The analysis of the absorption coefficient as a function of photon energy clearly indicates the indirect nature of the band structure. aip.org From these measurements, the band gap at room temperature has been determined to be 1.67 ± 0.09 eV. aip.org

Studies on BiI3 thin films prepared by vacuum thermal evaporation have also utilized UV-Vis spectroscopy. jrasb.com The band gap of these films was found to be influenced by annealing temperature, with a decrease to about 1.60 eV at an annealing temperature of 100 °C. jrasb.com For related bismuth-based perovskite derivatives like (CH3NH3)3Bi2I9 (MBI), UV-Vis spectra show a high absorption coefficient, and Tauc plots derived from these spectra reveal a band gap of 1.8 eV for evaporated films. researchgate.net In silver-bismuth iodide systems, UV-Vis measurements have shown that the band gap can be tuned by substituting bismuth with antimony, leading to a blue-shift in the absorption edge. acs.orgacs.org For instance, the band gap of AgBi2-xSbxI7 increases from 1.61 eV (x=0) to 1.74 eV (x=1.5). acs.org The optical properties of Ag-Bi-I nanoplatelets have also been investigated using UV-Vis absorption, revealing multiple absorption bands corresponding to I 5p to Bi 6p and I 5p to I 5p transitions. scl.rs

| Material | Band Gap (eV) | Reference |

|---|---|---|

| Single Crystal BiI3 | 1.67 ± 0.09 | aip.org |

| BiI3 Thin Film (annealed at 100°C) | ~1.60 | jrasb.com |

| (CH3NH3)3Bi2I9 (MBI) Film | 1.8 | researchgate.net |

| AgBi2I7 | 1.61 | acs.org |

| AgBi0.5Sb1.5I7 | 1.74 | acs.org |

| Ag-Bi-I Powder | ~1.7 | scl.rs |

| AgBi2I7 (from another study) | 1.74 | nih.gov |

Photoluminescence Spectroscopy

Photoluminescence (PL) spectroscopy of this compound (BiI₃) reveals intricate details about its electronic transitions and defect states. The PL spectra of BiI₃ are characterized by multiple emission features. Low-temperature PL studies of bulk BiI₃ crystals typically show a series of narrow emission lines, commonly labeled P, Q, R, S, and T, near the fundamental absorption edge. ioffe.ru The R, S, and T lines are predominantly observed in luminescence and are generally attributed to the recombination of excitons trapped at stacking faults within the crystal lattice, known as stacking fault excitons (SFE). ioffe.ru The P and Q lines are thought to originate from excitons bound to impurity centers. ioffe.ru

In addition to these sharp lines, broader emission bands can also be present. For instance, some samples exhibit wider, intensive stripes that are associated with excitons localized in mesoscopic domains. ioffe.ru Studies on BiI₃ thin films and crystals have identified a main emission peak at approximately 1.82 eV and a secondary, broader peak around 1.67 eV. wpi.edursc.org Time-resolved photoluminescence spectroscopy (TRPL) has been used to investigate the dynamics of these photoexcited states. The carrier lifetime associated with the main 1.82 eV peak has been measured to be around 270 picoseconds. wpi.edu Other reports on thin films have noted very short carrier lifetimes in the range of 190 to 240 ps, which can be a limiting factor for photovoltaic performance. iastate.edu Furthermore, some investigations have reported extremely broad photoluminescence with a full width at half maximum (FWHM) of about 0.3 eV that extends into the infrared region, suggesting the presence of a wide range of localized states. soton.ac.uk

Table 1: Photoluminescence Peaks and Lifetimes in this compound (BiI₃)

| Feature | Energy (eV) | Origin | Carrier Lifetime (ps) | Reference |

|---|---|---|---|---|

| Main Peak | 1.82 | Excitonic Transition | ~270 | wpi.edu |

| Wider Peak | 1.67 | Defect/Localized States | - | wpi.edu |

| Thin Film Peaks | 1.78 - 1.82 | Excitonic Transition | - | rsc.org |

| Stacking Fault Excitons | R, S, T lines | Excitons at Stacking Faults | - | ioffe.ru |

| Impurity-Bound Excitons | P, Q lines | Excitons at Impurities | - | ioffe.ru |

| Thin Film (General) | - | - | 190 - 240 | iastate.edu |

Scanning Tunneling Spectroscopy (STS)

Scanning Tunneling Spectroscopy (STS) provides direct insight into the local density of electronic states (LDOS) of a material's surface, enabling precise determination of band edges and the band gap. For this compound, STS studies have been crucial in resolving its intrinsic electronic properties, particularly for atomically thin layers.

Investigations using STS on BiI₃ thin films grown via van der Waals epitaxy on a graphene substrate have revealed an intrinsic band gap of 2.8 eV for a monolayer. sci-hub.searxiv.org A key finding from these studies is the weak dependence of this band gap value on the film thickness for few-layer BiI₃, which is attributed to the weak van der Waals forces between the layers. sci-hub.searxiv.org This large intrinsic band gap measured by STS is significantly different from values typically obtained through macroscopic optical measurements, a discrepancy that has been attributed to the influence of edge effects in the material. arxiv.org

By combining STS with Kelvin Probe Force Microscopy (KPFM), researchers have been able to construct a complete energy landscape for related silver-bismuth-iodide rudorffite compounds. aps.orgaps.orgx-mol.com In these studies, STS provides the positions of the conduction and valence band edges relative to the Fermi energy (E_F), while KPFM determines the surface work function and thus the position of E_F relative to the vacuum level. aps.orgaps.org This combined approach allows for a comprehensive understanding of how compositional changes can tune the electronic band structure. aps.orgx-mol.com For BiI₃ and its derivatives, STS has proven to be an indispensable tool for probing the fundamental electronic structure at the nanoscale. sci-hub.searxiv.org

Diffuse-Reflectance Infrared Spectra

The characterization of this compound and its related perovskite structures often involves a suite of spectroscopic techniques to understand their vibrational and electronic properties. Among these, diffuse reflectance spectroscopy is a valuable tool. While most optical studies on BiI₃ focus on the UV-visible range to determine the band gap and excitonic features, infrared spectroscopy provides complementary information about the material's vibrational modes.

Specifically, Fourier transform infrared (FTIR) spectroscopy has been employed in the characterization of complex hybrid perovskites incorporating this compound, such as (C₃₀H₂₂N₂)₃Bi₄I₁₈. acs.orgnih.gov In such studies, FTIR, alongside other techniques like Raman spectroscopy and diffuse reflectance UV-vis spectroscopy, helps to confirm the structure and composition of the synthesized materials. acs.orgnih.gov The infrared spectra can reveal information about the vibrational modes of the organic cations and the inorganic bismuth-iodide framework. While detailed analyses of the diffuse-reflectance infrared spectra of pure BiI₃ are not as commonly reported as its electronic spectra, the technique remains a key part of the broader characterization toolkit for this class of materials.

Exciton (B1674681) Dynamics and Charge Carrier Behavior

Exciton Binding Energies

The excitonic properties of this compound are a defining feature of its optical and electronic behavior. Due to its layered structure and dielectric properties, BiI₃ exhibits strongly bound excitons. The exciton binding energy (E_b), which is the energy required to dissociate a photo-generated electron-hole pair into free carriers, is significantly higher in BiI₃ and related compounds compared to conventional semiconductors like silicon or gallium arsenide.

Experimental and theoretical studies have reported a range of values for the exciton binding energy in bulk BiI₃. Some analyses of optical spectra suggest an E_b of approximately 100 meV. ioffe.ru Other reports, based on the features in absorption spectra, indicate a higher value of around 180 meV. researchgate.net The significant binding energy is a consequence of the strong Coulombic interaction between the electron and hole, which is less effectively screened in this material. aps.orgmax-centre.eu

In related bismuth-based perovskite materials, such as cesium this compound (Cs₃Bi₂I₉), the exciton binding energies are also large, with reported values spanning from 70 meV up to 400 meV depending on the specific crystal structure and synthesis method. rsc.org Theoretical calculations for Cs₃Bi₂I₉ have yielded values around 230 meV, which are in reasonable agreement with experimental findings of approximately 300 meV. aps.org This large exciton binding energy has a profound impact on the material's suitability for photovoltaic applications, as efficient charge separation into free carriers is a critical requirement.

Table 2: Reported Exciton Binding Energies for this compound and Related Compounds

| Compound | Exciton Binding Energy (meV) | Method | Reference |

|---|---|---|---|

| BiI₃ | ~100 | Spectral Analysis | ioffe.ru |

| BiI₃ | ~180 | Absorption Spectra | researchgate.net |

| Cs₃Bi₂I₉ | 70 - 400 | Modified Elliott Formula | rsc.org |

| Cs₃Bi₂I₉ | ~230 | Theoretical Calculation | aps.org |

| Cs₃Bi₂I₉ | ~300 | Experimental Absorption | aps.org |

Charge Carrier Diffusion Lengths

The charge carrier diffusion length, which represents the average distance a carrier can travel before recombining, is a critical parameter for the performance of optoelectronic devices. In this compound and its derivatives, this property is closely linked to the carrier lifetime and mobility.

Direct measurements of the charge carrier diffusion length in BiI₃ are not extensively reported. However, the very short carrier lifetimes observed in BiI₃ thin films, typically in the range of 190–240 picoseconds, suggest that the diffusion lengths are likely limited. iastate.edu For efficient charge collection in a solar cell, the diffusion length must be comparable to or greater than the thickness of the absorber layer.

In studies of related materials, such as silver this compound films, the diffusion length has been determined from transient absorption spectroscopy data, although specific values are not always provided. ox.ac.uk For the quaternary compound Cu₂AgBiI₆, an estimated charge-carrier diffusion length of 530 nm has been reported, a value considered suitable for effective charge extraction in thin-film devices. nih.gov The investigation of charge transport in BiI₃ is an active area of research, as improving carrier diffusion is essential for enhancing the efficiency of potential devices. soton.ac.ukdiva-portal.org

Carrier Effective Masses

The effective masses of charge carriers (electrons and holes) in this compound are highly anisotropic and play a crucial role in determining its charge transport properties. Theoretical studies based on density functional theory (DFT) have consistently shown a significant difference between the effective masses of electrons and holes.

The conduction band of BiI₃ is observed to be significantly more dispersed than the valence band. aip.orgresearchgate.net This feature indicates a smaller effective mass for electrons compared to holes. aip.org This disparity leads to higher predicted mobility for electrons. acs.org Experimental studies on BiI₃ single crystals have confirmed this, showing an electron mobility that can be up to 30 times higher than that of holes. aip.org

Specific calculated values for the carrier effective masses have been reported. One study cites the effective mass of holes (m_h) as 10.39 m₀ and the effective mass of electrons (m_e) as 1.85 m₀, where m₀ is the free electron mass. ust.hk Another experimental study found the electron effective mass to be approximately 5 times lower than that of the holes. acs.org These calculations also reveal a strong directional dependence, with charge carriers having lower effective masses, and thus higher mobility, in the in-plane direction of the layered crystal structure compared to the direction perpendicular to the layers. diva-portal.orgacs.orgfigshare.com This anisotropy is a key characteristic of the charge carrier behavior in BiI₃. ust.hk

Table 3: Carrier Effective Masses in this compound (BiI₃)

| Carrier | Effective Mass (m₀) | Method | Key Finding | Reference |

|---|---|---|---|---|

| Electron (m_e*) | 1.85 | Calculation | Electron mass is 27.7 times lower than hole mass | ust.hk |

| Hole (m_h*) | 10.39 | Calculation | - | ust.hk |

| Electron (m_e*) | - | Experimental | Electron mass is 5 times lower than hole mass | acs.org |

| Electron (m_e*) | Lower than hole | Band Structure Calculation | Pronounced conduction band dispersion | aip.orgresearchgate.net |

| Hole (m_h*) | Higher than electron | Band Structure Calculation | Flat valence band maximum | aip.orgresearchgate.net |

Directional Charge Transport

The crystal structure of this compound (BiI3) and its derivatives significantly influences their charge transport properties, often leading to directional or anisotropic behavior. In compounds like cesium and methylammonium (B1206745) bismuth iodides (Cs3Bi2I9 and MA3Bi2I9), theoretical calculations have revealed that charge carriers exhibit different effective masses along different crystallographic axes. figshare.comdiva-portal.orgacs.orgresearchgate.net Specifically, band structure calculations indicate higher effective masses for charge carriers along the c-axis, while the electron effective mass is lower in the a-b planes. figshare.comdiva-portal.orgacs.orgresearchgate.net This disparity suggests the potential for directional charge transport, where charge movement is more favorable in certain directions within the crystal lattice. figshare.comdiva-portal.orgacs.orgresearchgate.net

This anisotropic nature is also observed in related materials like bismuth oxyiodide (BiOI). researchgate.netsoton.ac.uk The layered crystal structure of BiOI, consisting of [Bi2O2]2+ slabs terminated by iodine, creates an internal static electric potential that facilitates the separation of photogenerated electron-hole pairs and results in orientation-dependent charge transport. researchgate.net The effective masses of charge carriers are lower along the [I-O-Bi-O-I] planes and higher across them, making crystal orientation a critical factor for efficient charge extraction in devices. soton.ac.ukacs.org Similarly, in the one-dimensional perovskite-like material (naphthalimide ethylammonium)2BiI5 (NBI), anisotropic photoconductivity has been observed, which is attributed to its quantum-well structure where organic layers screen the inter-inorganic well electronic coupling. acs.org

The control of crystal orientation is therefore crucial for harnessing the optimal charge transport properties of these materials. For instance, vertically oriented BiI3 crystals have been shown to leverage the high in-plane electron mobility, leading to improved device performance. spiedigitallibrary.org The lower electronic dimensionality in some of these structures can lead to more anisotropic effective masses, which can influence charge transport and defect behavior. osti.gov

Charge Carrier Dynamics

The behavior of photogenerated charge carriers—electrons and holes—in this compound and its related compounds is a critical factor determining their suitability for optoelectronic applications. Studies on various bismuth-based materials reveal a range of dynamic processes, including localization, transport, and trapping.

In many bismuth-based perovskite-inspired materials (PIMs), a significant challenge is the ultrafast localization or self-trapping of charge carriers. soton.ac.ukacs.org This phenomenon, where charge carriers become confined to a small region of the material, can fundamentally limit their long-range mobility. soton.ac.ukacs.org However, thin films of bismuth oxyiodide (BiOI) have been shown to lack this self-trapping behavior. soton.ac.ukacs.org Instead, they exhibit band-like transport, where charge carriers remain delocalized and mobile. soton.ac.ukacs.org This is a desirable characteristic for photovoltaic applications as it allows for more efficient charge extraction. soton.ac.ukacs.org

Transient absorption spectroscopy is a key technique used to probe these dynamics. In BiOI, for example, these measurements have helped to elucidate the mobility and trap-assisted recombination of charge carriers. nanoge.org Similarly, in this compound (BiI3) thin films, introducing a bismuth sulfur iodide (BiSI) layer has been found to promote more efficient charge separation by creating a favorable pathway for electrons. ucl.ac.uk

The charge carrier dynamics are also influenced by the material's dimensionality and composition. In silver-bismuth iodide rudorffites, ultrafast charge-carrier localization has been observed across various compositions, suggesting that it is an intrinsic property of these materials and not solely due to the presence of silver. ox.ac.uk In contrast, one-dimensional perovskites like (naphthalimide ethylammonium)2BiI5 have demonstrated long-lived charge carriers with lifetimes in the millisecond range, which is significantly longer than that of traditional lead-based perovskites. acs.org

The lifetime of charge carriers is a crucial parameter. For instance, time-resolved photoluminescence (TRPL) studies on cesium this compound (Cs3Bi2I9) have revealed charge carrier lifetimes on the order of nanoseconds. mdpi.com In optimized vertical BiI3 crystals, a photoexcited carrier lifetime of 0.6 ns has been recorded. spiedigitallibrary.org The introduction of dopants or interlayers can further influence these dynamics. For example, doping with sulfur to form BiSI can enhance electron transport and reduce recombination. ucl.ac.uk

Carrier Mobility (SCLC, Hall Effect)

Carrier mobility, a measure of how quickly charge carriers can move through a material under the influence of an electric field, is a key performance indicator for semiconductor materials used in electronic and optoelectronic devices. qdusa.com Two common techniques for determining carrier mobility are the space-charge-limited current (SCLC) method and Hall effect measurements.

Hall effect measurements provide valuable information about the carrier density, mobility, and carrier type (electron or hole). qdusa.com In n-type Bi2Te3-based materials, for instance, Hall effect measurements have revealed unusually high carrier mobility, reaching up to ~467 cm² V⁻¹ s⁻¹. acs.org For polycrystalline bismuth, galvanomagnetic measurements, including the Hall effect, have been used to determine carrier densities and mobilities across a range of temperatures. researchgate.net In solution-processed copper this compound (CuBiI4) films, Hall effect measurements showed an appreciable mobility of 110 cm²/Vs, which was found to be dependent on the grain size of the material. nii.ac.jp

The SCLC method is another technique used to evaluate charge carrier mobility. While specific SCLC data for pure this compound is not extensively detailed in the provided context, the principles of the measurement are well-established for characterizing charge transport in semiconductors.

Research on related bismuth-based materials provides further insight into carrier mobility. For example, in cesium-antimony-halide perovskite derivatives, Hall effect measurements indicated that structural conversion from a zero-dimensional to a layered phase led to an improvement in charge carrier transport. pecuniaresearch.com This highlights the strong link between crystal structure and carrier mobility in these materials.

The table below summarizes carrier mobility values found in this compound and related compounds from various studies.

| Material | Measurement Technique | Carrier Mobility (cm²/Vs) | Carrier Concentration (cm⁻³) | Reference |

| n-type Bi₂Te₃-based system | Hall Effect | ~467 | - | acs.org |

| Copper this compound (CuBiI₄) | Hall Effect | 110 | 6.56 x 10¹⁴ | nii.ac.jp |

Recombination of Excited Electrons and Holes

When light is absorbed by a semiconductor, it generates excited electrons and holes. diva-portal.org The process by which these charge carriers return to their ground state is known as recombination, which can occur through several pathways and significantly impacts the efficiency of optoelectronic devices. diva-portal.orgdiva-portal.org

Radiative recombination occurs when an electron and a hole recombine and release the excess energy as a photon, which is the basis for light-emitting devices. diva-portal.org However, non-radiative recombination processes, where the energy is released as heat or lattice vibrations, are often dominant and detrimental to device performance. osti.gov

One common non-radiative pathway is defect recombination, where charge carriers are trapped at defect sites within the material's band gap before recombining. diva-portal.org The presence of defects can therefore significantly shorten carrier lifetimes and reduce device efficiency.

Another mechanism is Auger recombination, a three-particle process where the energy from an electron-hole recombination is transferred to another charge carrier, exciting it to a higher energy state within its band. diva-portal.org